1,2,4-Trimethylcyclohexane
Overview
Description
1,2,4-Trimethylcyclohexane is an organic compound with the molecular formula C9H18. It is a derivative of cyclohexane, where three hydrogen atoms are replaced by methyl groups at the 1, 2, and 4 positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
1,2,4-Trimethylcyclohexane is a hydrocarbon solvent It has been shown to affect cultured rat cerebellar granule cells .
Mode of Action
Exposure to this compound has been shown to lead to the formation of reactive oxygen species (ros) in cultured rat cerebellar granule cells . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis.
Biochemical Pathways
The generation of ros suggests that it may influence oxidative stress pathways . Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants.
Result of Action
The primary result of this compound’s action is the formation of ROS in exposed cells . This can lead to oxidative stress, which can cause damage to cell structures, including lipids and membranes, proteins, and DNA.
Biochemical Analysis
Biochemical Properties
1,2,4-Trimethylcyclohexane plays a role in biochemical reactions primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce the formation of reactive oxygen species (ROS) in cultured rat cerebellar granule cells . This interaction suggests that this compound may influence oxidative stress pathways, potentially affecting cellular redox states and signaling mechanisms.
Cellular Effects
The effects of this compound on cells are significant. It has been observed to influence the respiratory burst in human neutrophil granulocytes, leading to the production of ROS . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the oxidative environment within cells. The generation of ROS can lead to oxidative damage, affecting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the induction of ROS formation. This process involves the activation of specific enzymes and signaling pathways that lead to the production of ROS. The compound may interact with cellular components such as mitochondria, leading to the release of ROS and subsequent oxidative stress . Additionally, it may influence the activity of antioxidant enzymes, further modulating the cellular redox state.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained ROS production and oxidative damage . The compound’s stability in various experimental conditions can affect its efficacy and impact on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased ROS production and oxidative stress, leading to potential toxic effects . Conversely, lower doses may have minimal impact on cellular function. It is crucial to determine the threshold levels at which this compound exerts its effects to avoid adverse outcomes in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to its degradation and interaction with cellular enzymes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and its overall impact on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, affecting its localization and concentration within cells . This distribution pattern can influence the compound’s activity and its potential effects on cellular processes.
Subcellular Localization
This compound’s subcellular localization is primarily within lipid membranes and organelles such as mitochondria. Its presence in these compartments can affect its activity and function, particularly in relation to ROS production and oxidative stress . The compound’s localization is influenced by its chemical properties and interactions with cellular components.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methylating agents under specific conditions. For instance, the Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of trimethylbenzene. This process requires high pressure and temperature conditions, along with a suitable catalyst such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Trimethylcyclohexanol, trimethylcyclohexanone, and trimethylcyclohexanoic acid.
Reduction: Various lower hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1,2,4-Trimethylcyclohexane is utilized in several scientific research fields:
Chemistry: It serves as a solvent and a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Comparison with Similar Compounds
- 1,2,5-Trimethylcyclohexane
- 1,3,5-Trimethylcyclohexane
- 1,2,3-Trimethylcyclohexane
Uniqueness: 1,2,4-Trimethylcyclohexane is unique due to its specific methyl group arrangement, which imparts distinct chemical and physical properties compared to its isomers. This unique structure influences its reactivity and applications in various fields .
Properties
IUPAC Name |
1,2,4-trimethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJPCEVERINRSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862883 | |
Record name | 1,2,4-Trimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,2,4-Trimethylcyclohexane | |
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CAS No. |
2234-75-5, 7667-60-9 | |
Record name | 1,2,4-Trimethylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2234-75-5 | |
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Record name | 1,2,4-Trimethylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1,2,4-trimethyl-, (1R,2R,4R)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007667609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Trimethylcyclohexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18907 | |
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Record name | 1,2,4-Trimethylcyclohexane | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-trimethylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.077 | |
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Record name | 7667-60-9 | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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